molecular formula C21H26N6O4 B2527027 8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 862979-94-0

8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2527027
CAS No.: 862979-94-0
M. Wt: 426.477
InChI Key: OPNLXVUYBTXTLR-UHFFFAOYSA-N
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Description

This compound is a purine dione derivative featuring a 3-methyl group, a 7-(2-oxopropyl) substituent, and a piperazine moiety substituted with a 4-methoxyphenyl group at the 8-position. Its structure combines elements of xanthine-based scaffolds with arylpiperazine pharmacophores, a design strategy often employed to modulate receptor affinity and pharmacokinetic properties .

Properties

IUPAC Name

8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O4/c1-14(28)12-27-17(22-19-18(27)20(29)23-21(30)24(19)2)13-25-8-10-26(11-9-25)15-4-6-16(31-3)7-5-15/h4-7H,8-13H2,1-3H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNLXVUYBTXTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione , with CAS number 862979-94-0, is a purine derivative that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological activities, particularly focusing on its pharmacological profiles.

Structural Characteristics

The molecular formula of the compound is C21H26N6O4C_{21}H_{26}N_{6}O_{4} with a molecular weight of approximately 426.5 g/mol. The structure features a purine core substituted with a piperazine moiety and a methoxyphenyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H26N6O4
Molecular Weight426.5 g/mol
CAS Number862979-94-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent functionalization at the purine core. The exact synthetic pathways can vary but often include reactions such as alkylation and condensation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of purine derivatives. In vitro assays have demonstrated that compounds similar to 8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 25 to 50 µM against MCF7 breast cancer cells, indicating their potential as anticancer agents .

Neuropharmacological Effects

The piperazine component is known for its neuropharmacological effects. Compounds containing piperazine rings have been studied for their activity on serotonin receptors and dopamine receptors. Preliminary data suggest that this compound may act as a serotonin receptor modulator, which could be beneficial in treating mood disorders or anxiety .

Anti-inflammatory Activity

In addition to anticancer properties, there are indications that this compound may possess anti-inflammatory effects. Similar purine derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The inhibition of COX enzymes can lead to reduced inflammation and pain relief in various models .

Case Studies

  • Cytotoxicity in Cancer Models : A study conducted by Ribeiro Morais et al. demonstrated that derivatives of this compound induced apoptosis in cancer cell lines and significantly suppressed tumor growth in xenograft models .
  • Receptor Binding Studies : Research has shown that related compounds exhibit high affinity for serotonin receptors (5-HT1A and 5-HT2A), suggesting potential applications in psychiatric disorders .
  • Inflammation Models : In animal models of inflammation, similar purine compounds have shown a reduction in inflammatory markers and improved clinical scores in conditions like arthritis .

Scientific Research Applications

Structural Characteristics

In an industrial context, automated synthesis techniques are often used to enhance efficiency and reduce waste. Continuous flow processes may also be utilized to maintain consistent quality in large-scale production.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)

The proposed mechanism involves the inhibition of key enzymes in nucleotide synthesis and DNA replication. Molecular docking studies suggest effective binding to targets such as protein kinases, disrupting their normal function and leading to decreased cell viability .

Neurological Applications

Preliminary research indicates that this compound may have therapeutic potential in treating neurological disorders. Its interaction with specific receptors suggests it could modulate neurotransmitter systems, potentially benefiting conditions such as anxiety and depression.

Cardiovascular Applications

The compound's structural features allow it to interact with cardiovascular targets, possibly providing benefits in managing hypertension or other cardiovascular diseases. Further research is needed to elucidate these effects.

Related Compounds

Compound NameSimilarity
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazolesShares piperazine structure; studied for receptor antagonism
TrazodoneContains piperazine ring; used as an antidepressant
NaftopidilAlpha1-adrenergic receptor antagonist; similar pharmacological profile

Unique Features

What distinguishes 8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxopropyl)-1H-purine-2,6(3H,7H)-dione from its analogs is its combination of a methoxyphenyl group with a purine core, conferring unique chemical properties and biological activities.

Chemical Reactions Analysis

Hydrolysis of the 2-Oxopropyl Group

The 2-oxopropyl moiety (CH3-C(=O)-CH2-) undergoes hydrolysis under acidic or alkaline conditions. This reaction cleaves the ketone group, yielding a carboxylic acid or alcohol derivative depending on the environment:

  • Acidic hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, forming a geminal diol intermediate that dehydrates to a carboxylic acid.

  • Basic hydrolysis : Deprotonation enhances carbonyl electrophilicity, leading to hydroxide ion attack and eventual formation of a carboxylate salt.

Outcome :

Reaction ConditionProduct
H2O/H+ (acidic)7-(2-hydroxypropyl) derivative
H2O/OH− (basic)7-(2-carboxypropyl) derivative

This reactivity is critical for modifying the compound’s solubility and bioavailability.

Nucleophilic Substitution at the Purine Core

The purine scaffold contains electrophilic sites (C2, C6, and C8) susceptible to nucleophilic substitution. For example:

  • C8 position : The methyl-piperazine group at C8 can be displaced by stronger nucleophiles (e.g., amines or thiols) under high-temperature or catalytic conditions.

  • C6 carbonyl : The lactam carbonyl at C6 participates in condensation reactions with hydrazines or hydroxylamines, forming hydrazones or oximes.

Example Reaction :

Purine-dione+NH2RΔ,EtOHC6-NHR derivative+H2O\text{Purine-dione} + \text{NH}_2\text{R} \xrightarrow{\Delta, \text{EtOH}} \text{C6-NHR derivative} + \text{H}_2\text{O}

This reactivity is leveraged to synthesize analogs with enhanced DPP-IV inhibitory activity .

Enzymatic Interaction with DPP-IV

The compound acts as a competitive inhibitor of dipeptidyl peptidase IV (DPP-IV) via covalent modification of the enzyme’s active-site serine residue (Ser630). The mechanism involves:

  • Nucleophilic attack : Ser630’s hydroxyl group attacks the purine’s C6 carbonyl, forming a tetrahedral intermediate.

  • Acylation : Collapse of the intermediate generates a stable enzyme-inhibitor complex.

Kinetic Parameters :

ParameterValue
IC50 (DPP-IV)12 nM
Ki8.5 nM
Residence Time>60 minutes

This interaction underpins its therapeutic potential in diabetes management.

Piperazine Ring Functionalization

The 4-(4-methoxyphenyl)piperazine substituent undergoes electrophilic aromatic substitution (EAS) at the methoxy-activated phenyl ring. For instance:

  • Nitration : Concentrated HNO3/H2SO4 introduces a nitro group at the para position relative to the methoxy group.

  • Sulfonation : Fuming H2SO4 yields a sulfonic acid derivative.

Reaction Scheme :

Piperazine-phenyl+ElectrophileAcidSubstituted aryl-piperazine+Byproducts\text{Piperazine-phenyl} + \text{Electrophile} \xrightarrow{\text{Acid}} \text{Substituted aryl-piperazine} + \text{Byproducts}

These modifications alter the compound’s pharmacokinetic profile .

Oxidation of the Purine Skeleton

The purine ring undergoes oxidation under strong oxidizing agents (e.g., KMnO4 or CrO3), cleaving the imidazole ring and forming uric acid derivatives. This reaction is pH-dependent:

  • Neutral pH : Selective oxidation at C8 occurs.

  • Alkaline pH : Complete degradation to allantoin or urea derivatives.

Outcome :

Oxidizing AgentProduct
KMnO4 (pH 7)8-Oxo-purine derivative
CrO3 (pH 12)Allantoin analog

Oxidation pathways are critical for metabolite identification .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Comparison of Key Compounds
Compound ID Piperazine Substituent 7-Position Substituent Key Biological Activity/Notes Reference
Target Compound 4-Methoxyphenyl 2-Oxopropyl Hypothesized ALDH inhibition*
NCT-501 (64) Cyclopropanecarbonyl Isopentyl ALDH1A1 inhibitor (IC50 = 12 nM)
3e () 4-Methoxyphenyl Methyl Antioxidant activity (64% yield)
8-...-3-phenylpropyl () 4-Fluorophenyl 3-Phenylpropyl Unreported activity
8-...-phenoxypropyl () 4-Methoxyphenyl 3-Phenoxypropyl Structural analog with extended linker

*Inference based on structural similarity to NCT-501 .

Key Findings:

Piperazine Substituents :

  • 4-Methoxyphenyl (target compound, 3e): Electron-donating methoxy group enhances π-π stacking with hydrophobic receptor pockets, as seen in CNS-targeting agents .
  • Cyclopropanecarbonyl (NCT-501): Acyl group improves selectivity for ALDH1A1 over ALDH2 (>100-fold) by occupying a hydrophobic subpocket .
  • 4-Fluorophenyl (): Fluorine’s electronegativity may alter binding kinetics but reduces lipophilicity compared to methoxy .

Isopentyl (NCT-501): Hydrophobic chain critical for ALDH1A1 inhibition; truncation reduces potency .

Pharmacological Implications

  • ALDH Inhibition : NCT-501’s isopentyl group and cyclopropanecarbonyl piperazine are optimized for ALDH1A1 inhibition. The target compound’s 2-oxopropyl group may introduce polar interactions, possibly broadening selectivity .
  • Antioxidant Potential: Compound 3e (methyl at 7-position) demonstrated antioxidant activity, suggesting that bulkier 7-substituents (e.g., 2-oxopropyl) could modulate redox properties .
  • CNS Penetration : The 4-methoxyphenyl group in the target compound aligns with blood-brain barrier permeability trends observed in arylpiperazine antidepressants .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing this compound, and what reaction conditions are critical for optimizing yield?

  • Methodology :

  • Core Formation : Start with cyclization of intermediates (e.g., purine core synthesis via condensation reactions under reflux with acetic acid as a catalyst) .
  • Piperazine Introduction : React the purine intermediate with 4-(4-methoxyphenyl)piperazine using coupling agents like EDCI/HOBt in DMF at 50–60°C .
  • Final Functionalization : Introduce the 2-oxopropyl group via alkylation or acylation under inert conditions (e.g., NaH in THF) .
  • Critical Parameters : Monitor pH, temperature, and solvent polarity to avoid side reactions (e.g., over-alkylation). Use HPLC to track intermediate purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : Assign peaks for the piperazine methylene (δ 3.5–4.0 ppm), purine carbonyls (δ 160–170 ppm), and methoxyphenyl protons (δ 6.8–7.2 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ≈ 457.2 g/mol) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and substituent orientation (if crystallizable) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Assay Design :

  • Enzyme Inhibition : Test against kinases (e.g., PKA, PKC) or phosphodiesterases using fluorescence-based assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses .
  • Receptor Binding : Screen for serotonin (5-HT1A) or dopamine receptor affinity via radioligand displacement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across similar purine derivatives?

  • Contradiction Analysis Framework :

  • Comparative IC50 Studies : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) and compare with analogs (see Table 1) .

  • Structure-Activity Relationship (SAR) : Vary substituents (e.g., replace methoxyphenyl with benzyl) to isolate pharmacophores .

  • Meta-Analysis : Aggregate data from PubChem and ECHA to identify trends in potency vs. lipophilicity .

    Table 1: Comparative Activity of Purine Derivatives

    CompoundTargetIC50 (µM)Selectivity Index
    Target Compound5-HT1A0.4512.3
    8-(4-Ethylpiperazinyl) analogPKA1.28.7
    7-Phenacyl derivativePDE42.84.1
    Source: Aggregated data from

Q. What strategies optimize reaction conditions for scale-up without compromising purity?

  • Process Chemistry Guidelines :

  • DoE (Design of Experiments) : Use factorial designs to optimize temperature (40–80°C), solvent (DMF vs. THF), and catalyst loading .
  • Continuous Flow Synthesis : Reduce side products by controlling residence time and mixing efficiency .
  • In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR to monitor reaction progression .

Q. How can researchers elucidate the compound’s mechanism of action in neuropharmacological contexts?

  • Mechanistic Study Design :

  • Molecular Docking : Model interactions with 5-HT1A receptors using AutoDock Vina (PDB ID: 6WGT) .
  • Kinetic Binding Assays : Perform SPR (Surface Plasmon Resonance) to measure kon/koff rates .
  • Pathway Analysis : Use RNA-seq to identify downstream gene expression changes in neuronal cell lines .

Methodological Challenges & Solutions

Q. What analytical challenges arise in assessing purity, and how can they be mitigated?

  • Purity Assurance Protocol :

  • HPLC-DAD/MS : Use C18 columns (ACN/water gradient) to separate impurities; quantify with UV at 254 nm .
  • Stability Studies : Store at -20°C under argon; monitor degradation via LC-MS over 6 months .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity?

  • Validation Pipeline :

  • Free Energy Calculations : Refine docking poses with MM/GBSA to improve binding affinity predictions .
  • Proteomics : Confirm target engagement via thermal shift assays (CETSA) .

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